(4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide
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Overview
Description
(4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, a pyrano[3,2-c]pyridine core, and a carboxamide group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the pyridine ring and the carboxamide group. Common reagents used in these reactions include pyridine derivatives, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine or carboxamide derivatives.
Scientific Research Applications
(4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities, particularly as fibroblast growth factor receptor inhibitors.
Pyridine carboxamides: These compounds also feature a pyridine ring and a carboxamide group, making them structurally similar to (4R,4aR,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4R,4aR,8aR)-N-(2-pyridin-2-ylethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(19-9-4-12-3-1-2-7-18-12)13-6-10-21-15-5-8-17-11-14(13)15/h1-3,7,13-15,17H,4-6,8-11H2,(H,19,20)/t13-,14+,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGLKFHMTPYPKF-QLFBSQMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCCC2C(=O)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1OCC[C@H]2C(=O)NCCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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